N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE
Description
N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring and an imidazolidinone core
Properties
IUPAC Name |
N-[1,3-dimethyl-5-(morpholine-4-carbonylamino)-2-oxoimidazolidin-4-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O5/c1-18-11(16-13(22)20-3-7-25-8-4-20)12(19(2)15(18)24)17-14(23)21-5-9-26-10-6-21/h11-12H,3-10H2,1-2H3,(H,16,22)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDLLWVKVMELRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)N2CCOCC2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dimethyl-2-oxoimidazolidine with morpholine-4-carbonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with morpholine-4-carboxamide to yield the final compound. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide: This compound also features a morpholine ring and has shown potential as a selective inhibitor of Bruton’s tyrosine kinase (BTK).
Indole derivatives: These compounds share some structural similarities and have diverse biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of a morpholine ring and an imidazolidinone core, which imparts distinct chemical and biological properties.
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